molecular formula C13H12N2O4 B3861492 N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide

N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide

Cat. No. B3861492
M. Wt: 260.24 g/mol
InChI Key: VANBZUUCIAPMHL-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide, also known as FMHM, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine and agriculture. FMHM is a hydrazone derivative of 2-furoic acid and 3-methoxy-4-hydroxybenzohydrazide and has a molecular formula of C13H11N3O4.

Mechanism of Action

The exact mechanism of action of N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide is not fully understood, but it is thought to act by scavenging free radicals and reducing oxidative stress. N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects
N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various diseases. N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide has also been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. However, N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several areas of future research that could be explored with N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide. One potential area is the development of N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide-based drugs for the treatment of cancer and other diseases. Another area of research could be the use of N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide as a natural antioxidant in food and agricultural products. Additionally, further studies could be conducted to better understand the mechanism of action of N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide and its potential applications in various fields.
Conclusion
In conclusion, N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide is a synthetic compound that has potential applications in various fields, including medicine and agriculture. It possesses antioxidant, anti-inflammatory, and anticancer properties and has been shown to have several biochemical and physiological effects. Further research is needed to fully understand the potential of N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide and to explore its future applications.

Scientific Research Applications

N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide has been studied extensively for its potential applications in medical research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. In one study, N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that N'-(2-furylmethylene)-4-hydroxy-3-methoxybenzohydrazide could protect against liver damage induced by oxidative stress.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-hydroxy-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-12-7-9(4-5-11(12)16)13(17)15-14-8-10-3-2-6-19-10/h2-8,16H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANBZUUCIAPMHL-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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